molecular formula C14H20N2O B12501549 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine

Cat. No.: B12501549
M. Wt: 232.32 g/mol
InChI Key: ZTOIERQCJFMEPI-UHFFFAOYSA-N
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Description

2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine is a chiral ligand featuring a pyridine backbone linked to a 4-isopropyl-substituted oxazoline ring via a propan-2-yl spacer. This structural motif is common in asymmetric catalysis, where the oxazoline moiety provides chirality, and the pyridine acts as a coordinating group for transition metals.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-propan-2-yl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H20N2O/c1-10(2)11-9-17-13(16-11)14(3,4)12-7-5-6-8-15-12/h5-8,10-11H,9H2,1-4H3

InChI Key

ZTOIERQCJFMEPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine typically involves the reaction of pyridine derivatives with oxazoline precursors. One common method involves the use of 2-bromo-4-isopropylpyridine and 2-amino-2-methylpropan-1-ol under specific reaction conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position on Pyridine Ring

The position of electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring significantly impacts electronic properties:

  • 5-Trifluoromethylpyridine-oxazoline (): The meta-positioned trifluoromethyl group may alter steric and electronic environments differently, affecting substrate binding in asymmetric reactions .
Compound Pyridine Substituent Position Molecular Weight Key Feature
2-[(4S)-4-Isopropyl-oxazolinyl]-4-CF₃-pyridine 4-CF₃ 258.243 High electron withdrawal
2-[(4S)-4-Isopropyl-oxazolinyl]-5-CF₃-pyridine 5-CF₃ 258.243 Moderate steric hindrance

Oxazoline Ring Substituents

Variations in the oxazoline ring’s substituents influence steric bulk and chirality:

  • 4-Isopropyl group (): Provides moderate steric hindrance, balancing enantioselectivity and reaction rates in Cu-catalyzed nitroaldol reactions .
  • Bis-oxazoline ligands (): Dual oxazoline moieties create rigid, pre-organized metal-binding sites, improving catalytic efficiency in atom-transfer radical polymerization .
Compound Oxazoline Substituent Stereochemistry Application
2-[(4S)-4-Isopropyl-oxazolinyl]-pyridine Isopropyl (4S) Asymmetric nitroaldol reactions
2-[(4R)-4-Isopropyl-oxazolinyl]-pyridine Isopropyl (4R) Mirror-image enantioselectivity
Bis(4,4-dimethyl-oxazolinyl)pyridine Dimethyl N/A Fe(II)-catalyzed polymerization

Stereochemical Effects

Stereochemistry at the oxazoline’s 4-position dictates enantioselectivity:

  • (4S)-Configuration (): Predominates in ligands for Cu-catalyzed reactions, yielding >90% enantiomeric excess (ee) in some cases .
  • (4R)-Configuration (): The enantiomer produces opposite stereochemical outcomes, critical for accessing diverse chiral products .

Catalytic Performance

  • Cu-Catalyzed Nitroaldol Reactions : Ligands with 4-isopropyl-oxazoline and trifluoromethylpyridine (e.g., ) achieve 85–92% ee, outperforming phenyl-substituted analogs (70–80% ee) due to optimal steric/electronic balance .
  • Fe(II) Complexes (): Bis-oxazoline ligands enable high activity in atom-transfer radical polymerization (ATRP), with turnover frequencies exceeding 10⁴ h⁻¹ .

Structural Insights from X-ray Studies

  • Metal Coordination Geometry : Pyridine-oxazoline ligands adopt distorted square-planar (Cu) or octahedral (Fe) geometries, depending on the metal and substituents .
  • Torsional Flexibility : The propan-2-yl linker in the target compound may enhance conformational adaptability, improving substrate accommodation .

Biological Activity

The compound 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2OC_{14}H_{20}N_2O, with a molecular weight of approximately 232.33 g/mol. The structure features a pyridine ring substituted with an isopropyl group and a 4,5-dihydro-1,3-oxazole moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of oxazoles possess significant anticancer activities. For instance, compounds similar to 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that oxazole derivatives could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)12Induces apoptosis via caspase activation
Compound BHeLa (Cervical Cancer)8Inhibits cell cycle progression
2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridineA549 (Lung Cancer)TBDTBD

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects attributed to the oxazole moiety. Compounds with similar structures have been observed to exhibit protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

The biological activity of 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine may be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies indicate that oxazole derivatives can inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been noted in related compounds.
  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.

Case Study 1: Anticancer Activity in Mice Models

A recent study evaluated the efficacy of a related compound in vivo using mouse models with induced tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating strong anticancer properties.

Case Study 2: Neuroprotection in Cellular Models

In vitro studies using neuronal cell lines demonstrated that treatment with oxazole derivatives led to reduced markers of oxidative stress and improved cell viability under stress conditions.

Q & A

Basic: What synthetic methodologies are suitable for preparing 2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine, and what are critical reaction parameters?

Methodological Answer:
The synthesis of this compound can be approached via multi-step heterocyclic condensation. A plausible route involves:

  • Step 1 : Formation of the oxazole ring via cyclization of a β-ketoamide precursor with an isopropyl-substituted nitrile under acidic conditions.
  • Step 2 : Coupling the oxazole intermediate with a pyridine derivative using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the leaving group.
  • Critical Conditions : Use anhydrous solvents (DMF, toluene), controlled temperature (80–120°C), and inert atmosphere to prevent oxidation. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) may enhance yield .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Basic: Which characterization techniques are optimal for analyzing the thermal stability and electronic properties of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and ligand stability. For example, pyridine-containing analogs lose ligands at 150–250°C, influenced by particle size and structural flexibility .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., spin crossover in Fe-pyridine complexes) by monitoring enthalpy changes .
  • UV-Vis/NMR Spectroscopy : Identify electronic transitions (π→π* or n→π*) and confirm structural integrity. For pyridine derivatives, 1H^1H-NMR peaks at δ 7.5–8.5 ppm indicate aromatic protons .
  • Magnetometry (SQUID) : If the compound exhibits paramagnetic behavior, SQUID can quantify spin-state changes under thermal/mechanical stress .

Advanced: How can spin crossover (SCO) behavior be experimentally investigated in related pyridine-based coordination complexes?

Methodological Answer:

  • Experimental Design : Synthesize Fe(II) or Co(II) complexes with the target pyridine ligand. Monitor SCO via:
    • Variable-Temperature Magnetic Susceptibility (SQUID) : Detect thermal hysteresis between high-spin (HS) and low-spin (LS) states.
    • Mössbauer Spectroscopy : Resolve Fe(II) spin states (e.g., quadrupole splitting differences: ΔE_Q ≈ 0.3 mm/s for HS vs. 2.0 mm/s for LS) .
    • DSC : Correlate SCO with endothermic/exothermic peaks (e.g., HS→LS transitions show ΔH ≈ 5–15 kJ/mol) .
  • Challenges : Ensure ligand field strength matches SCO activation energy. Particle size effects (nanoscale vs. bulk) may alter transition cooperativity .

Advanced: What computational strategies are effective for predicting biological interactions of pyridine-oxazole hybrids?

Methodological Answer:

  • Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding with targets (e.g., kinases, cytochrome P450). Pyridine’s nitrogen acts as a hydrogen-bond acceptor, while the oxazole’s π-system may engage in hydrophobic interactions .
  • MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) in explicit solvent (TIP3P water) to assess stability.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., LogP ≈ 2–3 for optimal membrane permeability) .
  • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀).

Advanced: How can conflicting kinetic data from thermal decomposition studies be resolved?

Methodological Answer:

  • Isoconversional Analysis (Vyazovkin Method) : Calculate effective activation energy (EαE_\alpha) as a function of conversion (α) to identify multi-step mechanisms. For example, pyridine loss in Fe complexes shows EαE_\alpha dependence due to gate-opening structural transitions .
  • Complementary Techniques : Pair TGA with in situ FTIR or mass spectrometry to detect evolved gases (e.g., NO, CO from nitroprusside decomposition) .
  • Statistical Validation : Use model-fitting (e.g., Coats-Redfern) to compare diffusion-controlled vs. nucleation-driven processes.

Advanced: What experimental frameworks are used to evaluate the antimicrobial potential of such heterocyclic compounds?

Methodological Answer:

  • In Vitro Assays :
    • MIC Determination : Broth microdilution against Gram± bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyridine derivatives often show MICs in 8–64 µg/mL .
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity over 24h.
  • Mechanistic Studies :
    • Membrane Permeability : Propidium iodide uptake assay.
    • Enzyme Inhibition : Target dihydrofolate reductase (DHFR) or β-lactamase via spectrophotometric assays .
  • Resistance Monitoring : Serial passage experiments to detect MIC increases over generations.

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